

Interpreting anomalous results in ML 145 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ML 145	
Cat. No.:	B15602883	Get Quote

ML145 Experiments Technical Support Center

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting and troubleshooting anomalous results during experiments with ML145.

Frequently Asked Questions (FAQs)

Q1: What is ML145 and what is its primary biological target?

A1: ML145 is a small molecule inhibitor identified as a potent, selective, and competitive antagonist of the human G-protein coupled receptor 35 (GPR35).[1][2][3][4] It has a half-maximal inhibitory concentration (IC50) of approximately 20.1 nM for the human version of the receptor.[1][2][3][5] GPR35 is an orphan receptor implicated in various physiological and pathological processes, including inflammation and cancer.[6][7]

Q2: Some literature mentions ML145 as a Cdc42 inhibitor. Is this correct?

A2: While some early literature may associate ML145 with dual activity against GPR35 and the cell division control protein 42 (Cdc42) GTPase, it is crucial to distinguish ML145 from a similarly named compound, ML141, which is a known inhibitor of Cdc42.[1][2] Current, more specific literature characterizes ML145 as a selective GPR35 antagonist.[2][3][7] For clarity and target specificity in your experiments, ML145 should be considered a GPR35 antagonist.

Q3: Is ML145 effective for in vivo studies in mouse or rat models?

A3: No, this is a critical point for experimental design. ML145 exhibits significant species-dependent activity and is a potent antagonist for human GPR35 but has no significant activity at the mouse or rat GPR35 orthologs.[3][6][8][9] Using ML145 in rodent models to study GPR35 antagonism will likely produce misleading or inconclusive results.[6] This species selectivity can, however, be used as a negative control to confirm on-target effects in human cell lines versus rodent cell lines.[9]

Q4: What is the recommended solvent and how should ML145 be stored?

A4: The recommended solvent for ML145 is high-purity, anhydrous dimethyl sulfoxide (DMSO). [5][9]

- Powder: For long-term storage, keep the solid compound at -20°C in a dry, dark place.[5]
- Stock Solutions: Prepare a high-concentration stock solution in DMSO. Aliquot this stock into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for extended stability.[3][5] It is highly recommended to prepare fresh working dilutions for each experiment from the frozen stock.[10]

Troubleshooting Guide for Anomalous Results

This guide addresses specific issues that may arise during your experiments with ML145.

Problem: No or Low Antagonist Activity Observed in an In Vitro Assay

Possible Cause	Recommended Solution	
Species Mismatch	ML145 is inactive at rodent GPR35.[3] Verify that your assay uses a human cell line or a system expressing the human GPR35 receptor. [3] Rodent cells can be used as a negative control.[9]	
Compound Insolubility	ML145 has low aqueous solubility and can precipitate when diluted from a DMSO stock into aqueous assay buffers.[5][9] Ensure the final DMSO concentration is consistent and non-toxic (typically ≤ 0.5%).[3][5] Add the DMSO stock to your buffer dropwise while vortexing to ensure rapid mixing.[5] The presence of protein (e.g., FBS) or a small amount of a surfactant like Pluronic F-68 (0.01-0.1%) can also help maintain solubility.[3][5]	
Compound Degradation	ML145 may be unstable in solution over time.[3] Always prepare fresh working solutions of ML145 for each experiment.[10] Aliquot stock solutions to avoid repeated freeze-thaw cycles. [5]	
Incorrect Assay Conditions	The agonist concentration used to stimulate the receptor may be too high, making it difficult to observe competitive antagonism.[3] Perform a dose-response curve for your agonist to determine an optimal concentration (e.g., EC80) for screening antagonists. Use appropriate positive (GPR35 agonist like Zaprinast) and negative (vehicle) controls to confirm the signaling pathway is active.[10]	

Problem: Inconsistent Results Between Experiments

Possible Cause	Recommended Solution
Variability in Reagent Preparation	Inconsistent preparation of ML145 solutions can lead to variability. Prepare larger batches of reagents where possible and aliquot for single use.[10] Always prepare fresh dilutions of ML145 from a single, validated stock for a series of experiments.[10]
Cell Culture Conditions	Cell health and characteristics can impact results. Use cells with a low and consistent passage number, as high passage numbers can alter receptor expression and cellular responses.[10] Ensure you are seeding and treating cells at a consistent density across all experiments.[10]

Problem: High Background Signal in Assay

Possible Cause	Recommended Solution	
Non-specific Binding	ML145 may bind to other components in the assay, such as plasticware or other proteins.[3] Include appropriate controls, such as cells not expressing GPR35, to assess non-specific effects.[3] Consider adding a small amount of a non-ionic surfactant (e.g., 0.01-0.1% Pluronic F-68) to the assay buffer.[3]	
Poor Cell Health	Unhealthy or stressed cells can produce a high background signal.[3] Ensure cells are healthy, in the logarithmic growth phase, and have high viability.[3] Optimize cell seeding density and other culture conditions.	

Problem: Unexpected Cytotoxicity Observed

Possible Cause	Recommended Solution
Solvent Toxicity	DMSO can be toxic to cells, especially at higher concentrations or with prolonged exposure.[11] Always run a vehicle control with the same final concentration of DMSO used for ML145.[11] Aim for a final DMSO concentration of ≤ 0.5% in your culture medium.[5]
Compound-Specific Toxicity	The concentration of ML145 may be too high for your specific cell line. Perform a thorough doseresponse analysis to determine a sub-toxic working concentration.[11] Consider that in long-term experiments (multiple days), cumulative effects may increase cytotoxicity.[11]
Compound Degradation/Accumulation	In long-term cultures, the compound may degrade into toxic byproducts or accumulate in cells.[11] For multi-day experiments, consider changing the medium and re-adding freshly diluted ML145 every 2-3 days.[11]

Quantitative Data Summary

Table 1: Pharmacological Profile of ML145

Parameter	Value	Target/Assay	Species	Reference(s)
IC50	20.1 nM	GPR35 / β- arrestin recruitment	Human	[1][2][3][8]
pA ₂	8.67 - 8.83	GPR35 / Competitive Antagonism	Human	[2]
Selectivity	>1000-fold vs. GPR55	GPR35 vs. GPR55	Human	[3][8]
Activity	No significant activity	GPR35	Mouse, Rat	[3][6][8]

Table 2: Physicochemical & Stability Profile of ML145

Property	Observation	Details / Conditions	Reference(s)
Solubility	Soluble in DMSO	Max solubility ~96 mg/mL (~200 mM)	[5]
Low aqueous solubility	Prone to precipitation in aqueous media	[5][9]	
Microsomal Stability (Human)	Poor	2.4% remaining after incubation	[8]
Microsomal Stability (Mouse)	Poor	7.0% remaining after incubation	[8]

Experimental Protocols

Protocol 1: β-Arrestin Recruitment Assay for GPR35 Antagonism

This assay is a primary method for identifying and characterizing GPR35 antagonists like ML145.[7][8]

Objective: To determine the IC₅₀ of ML145 for the inhibition of agonist-induced β -arrestin-2 recruitment to human GPR35.

Methodology:

- Cell Line: Use a human cell line (e.g., U2OS, HEK293) stably co-expressing human GPR35
 and a β-arrestin reporter system (e.g., PathHunter™ or Tango™ assay technologies).[3][8]
- Assay Preparation:
 - Plate the cells in appropriate microplates and culture overnight.
 - Prepare serial dilutions of ML145 in assay buffer. Also prepare a solution of a known
 GPR35 agonist (e.g., Zaprinast) at a fixed concentration (typically the EC80).
 - Ensure the final DMSO concentration is constant across all wells, including vehicle controls (typically ≤ 0.5%).[5]
- Compound Treatment:
 - Pre-incubate the cells with the various concentrations of ML145 (or vehicle) for a defined period (e.g., 30 minutes) at 37°C.[12]
- Agonist Stimulation:
 - Add the GPR35 agonist to all wells (except for negative controls) and incubate for the recommended time for the reporter system (e.g., 60-90 minutes) at 37°C.
- Signal Detection:
 - Develop and read the reporter signal according to the manufacturer's protocol (e.g., luminescence or fluorescence).
- Data Analysis:
 - Normalize the data to vehicle (0% inhibition) and agonist-only (100% activity) controls.

 Plot the normalized response against the logarithm of the ML145 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: General Workflow for Off-Target Liability Screening

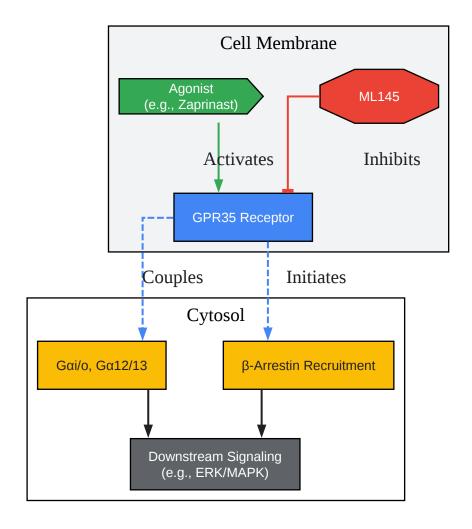
Objective: To assess the selectivity of ML145 by screening it against a panel of other relevant receptors and kinases.

Methodology:

- Target Selection: Select a panel of targets for screening. For GPR35 antagonists, this should include other GPCRs, particularly those closely related, like GPR55.[3] A broad panel (e.g., SafetyScreen44™) can provide a more comprehensive profile.[3]
- Assay Format: The screening is typically performed using radioligand binding assays.[3] In this format, the ability of ML145 to displace a specific, high-affinity radioligand from the target receptor is measured.
- Screening Concentration: Perform the initial screen at a single, high concentration of ML145 (e.g., 10 μM).[3]

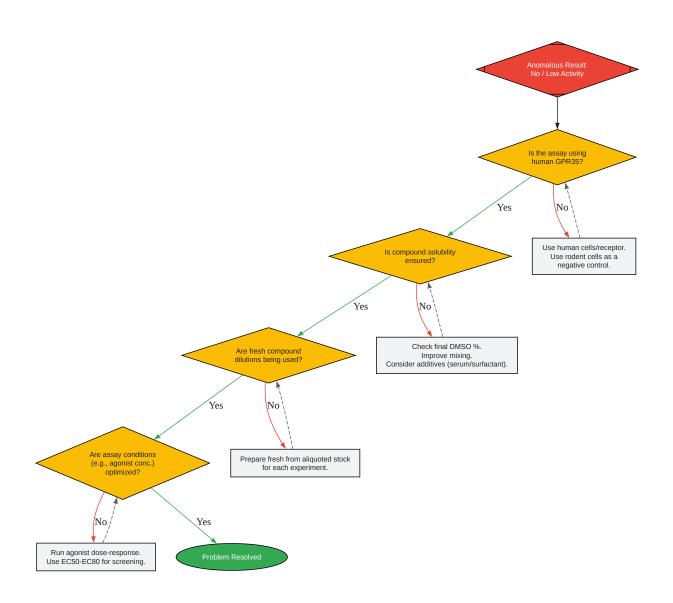
Execution:

- Incubate the target receptor (e.g., in a membrane preparation) with the specific radioligand in the presence and absence of ML145.
- After incubation, separate the bound and free radioligand.
- Quantify the amount of bound radioactivity.


Data Analysis:

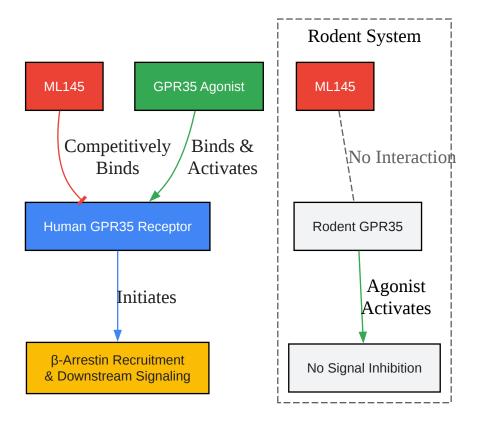
- Calculate the percentage of inhibition of radioligand binding caused by ML145.
- A significant "hit" is generally considered >50% inhibition.[3] For any identified hits, a
 follow-up dose-response experiment should be conducted to determine an IC₅₀ value and

confirm the off-target interaction.


Visualizations

Click to download full resolution via product page

Caption: GPR35 signaling pathway and the inhibitory action of ML145.[2][7]



Click to download full resolution via product page

Caption: Troubleshooting workflow for low or no ML145 activity.

Click to download full resolution via product page

Caption: Logical relationship between ML145, GPR35, agonist, and signaling.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [Interpreting anomalous results in ML 145 experiments].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15602883#interpreting-anomalous-results-in-ml-145-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com